molecular formula C25H18N2O3 B2820414 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-18-8

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2820414
CAS No.: 883955-18-8
M. Wt: 394.43
InChI Key: NORABKCSBBZNNP-UHFFFAOYSA-N
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Description

This compound belongs to the class of chromeno[2,3-d]pyrimidines, which are known for their potential biological activity and adaptability as synthons in chemical synthesis .

Preparation Methods

The synthesis of 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves several steps. One common method includes the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . These reactions typically proceed through a heterocyclocondensation process or a tandem intra-molecular Pinner–Dimroth rearrangement .

Chemical Reactions Analysis

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenyl isothiocyanate, aliphatic carboxylic acids, and POCl3 . The major products formed from these reactions are typically chromeno[2,3-d]pyrimidine analogs .

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include chromeno[2,3-b]pyridine systems and pyranopyrimidines .

Properties

IUPAC Name

2-phenyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORABKCSBBZNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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